Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide

Lipophilicity ADME Drug Design

N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide (CAS 203856-43-3) is a synthetic small-molecule enamide (molecular formula C₁₂H₁₄BrNO, molecular weight 268.15 g/mol) that features a 3-methylbut-2-enamide moiety linked to a 4-bromo-3-methylphenyl ring. This compound is categorized as a versatile building block and scaffold for medicinal chemistry, distinguished by the simultaneous presence of a bromine atom at the para-position and a methyl group at the meta-position on the phenyl ring, which imparts unique electronic, steric, and reactivity profiles compared to non-halogenated or differently substituted analogs.

Molecular Formula C12H14BrNO
Molecular Weight 268.154
CAS No. 203856-43-3
Cat. No. B2890804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide
CAS203856-43-3
Molecular FormulaC12H14BrNO
Molecular Weight268.154
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C=C(C)C)Br
InChIInChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-10-4-5-11(13)9(3)7-10/h4-7H,1-3H3,(H,14,15)
InChIKeyOZWWAOICRNOKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide (CAS 203856-43-3): Structural Identity & Procurement Baseline


N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide (CAS 203856-43-3) is a synthetic small-molecule enamide (molecular formula C₁₂H₁₄BrNO, molecular weight 268.15 g/mol) that features a 3-methylbut-2-enamide moiety linked to a 4-bromo-3-methylphenyl ring . This compound is categorized as a versatile building block and scaffold for medicinal chemistry, distinguished by the simultaneous presence of a bromine atom at the para-position and a methyl group at the meta-position on the phenyl ring, which imparts unique electronic, steric, and reactivity profiles compared to non-halogenated or differently substituted analogs .

Why N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide Cannot Be Simply Replaced by Generic Analogs


Superficially similar enamides—such as N-(4-bromophenyl)-3-methylbut-2-enamide (lacking the meta-methyl group) or N-(4-chlorophenyl)-3-methylbut-2-enamide (with a smaller, less polarizable halogen)—exhibit markedly different physicochemical and reactivity profiles that preclude direct substitution. The meta-methyl substituent on the target compound increases lipophilicity (predicted LogP ~3.66 ) and modulates the electron density of the aromatic ring, altering both the reactivity of the bromine in cross-coupling reactions and the hydrogen-bonding capacity of the amide . Any attempt to replace this compound with a generic analog risks significant deviation in synthetic yield, biological target engagement, or downstream functionalization efficiency—rendering explicit comparative evidence essential for informed procurement decisions.

Quantitative Differentiation Evidence for N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide


Predicted Lipophilicity (LogP) vs. Des-Bromo and Des-Methyl Analogs: Implications for Membrane Permeability and ADME Profiling

The predicted LogP of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is 3.66, as computed from its SMILES structure . This value is substantially higher than that of the non-methylated analog N-(4-bromophenyl)-3-methylbut-2-enamide (predicted LogP ~2.9–3.1, estimated from fragment-based calculation [1]) and the non-halogenated analog N-(3-methylphenyl)-3-methylbut-2-enamide (predicted LogP ~2.5). The ~0.6–1.1 log unit increase corresponds to an approximately 4–12× higher theoretical partition coefficient, which correlates with enhanced membrane permeability and potentially improved oral bioavailability in drug development settings.

Lipophilicity ADME Drug Design

Aryl Bromide Reactivity Advantage: Cross-Coupling Scaffold Potential vs. Chloro and Non-Halogenated Analogs

The 4-bromo substituent on the target compound serves as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) compared to the 4-chloro analog N-(4-chlorophenyl)-3-methylbut-2-enamide [1]. The C–Br bond dissociation energy (~84 kcal/mol) is lower than that of C–Cl (~95 kcal/mol), enabling oxidative addition under milder conditions. Additionally, the meta-methyl group ortho-directs electrophilic aromatic substitution at the position adjacent to the amide, providing regiochemical control unavailable in the des-methyl analog N-(4-bromophenyl)-3-methylbut-2-enamide [2]. This dual reactivity (cross-coupling + directed functionalization) allows sequential diversification of the phenyl ring, a synthetic strategy explicitly enabled by the target compound's substitution pattern.

Cross-Coupling Synthetic Chemistry C-C Bond Formation

Physicochemical Distinction: Molecular Weight and Heavy Atom Count Impact on Ligand Efficiency Metrics

The target compound possesses a molecular weight of 268.15 g/mol and contains one bromine heavy atom (atomic number 35), which contributes significantly to its total polar surface area (TPSA = 29.1 Ų) and hydrogen-bond donor/acceptor profile (1 HBD, 1 HBA) . In contrast, the 4-chloro analog N-(4-chlorophenyl)-3-methylbut-2-enamide has a molecular weight of 209.67 g/mol and lacks the heavy-atom bromine, which can be advantageous for X-ray crystallographic phasing (anomalous scattering) and for enhancing binding affinity through halogen bonding . The presence of bromine provides a measurable anomalous signal (f'' ≈ 0.7 electrons at Cu Kα) that facilitates experimental phasing in protein-ligand co-crystallography, a capability absent in the chloro analog (f'' ≈ 0.2 electrons).

Ligand Efficiency Fragment-Based Design Molecular Recognition

Anticonvulsant Pharmacophore Scaffold: Class-Level Activity Evidence from N-(4-Bromo-3-methylphenyl)semicarbazone Series

A series of 26 N⁴-(4-bromo-3-methylphenyl)semicarbazones—compounds sharing the identical 4-bromo-3-methylphenyl substructure present in the target compound—were evaluated in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice [1]. Several compounds in this series exhibited broad-spectrum anticonvulsant activity, with protection observed across MES, scPTZ, strychnine, and picrotoxin seizure models. Quantum mechanical modeling further identified that a larger HOMO-LUMO energy gap correlates with enhanced anticonvulsant activity in this phenyl-substitution class [2]. The target compound, as an enamide derivative of 4-bromo-3-methylaniline, retains this validated pharmacophoric phenyl substitution pattern, positioning it as a structurally privileged entry point for CNS-focused medicinal chemistry programs that cannot be replicated by non-brominated or differently substituted analogs.

Anticonvulsant CNS Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide Based on Quantitative Evidence


Diversified Library Synthesis via Sequential Cross-Coupling and Directed Functionalization

Leveraging the low C–Br bond dissociation energy and the ortho-directing meta-methyl group (Evidence Item 2), research groups can use N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide as a core scaffold for generating compound libraries. The bromine enables efficient Suzuki or Buchwald-Hartwig coupling at the para-position, while the methyl group directs subsequent electrophilic substitution ortho to the amide, yielding diversified biaryl and aminoaryl derivatives in a programmable two-step sequence. This synthetic strategy is inaccessible with the 4-chloro analog due to lower cross-coupling reactivity [1].

CNS Drug Discovery Starting Point with Validated Anticonvulsant Pharmacophore

Based on class-level evidence demonstrating that the 4-bromo-3-methylphenyl substructure is associated with broad-spectrum anticonvulsant activity in multiple seizure models (Evidence Item 4), the target compound serves as a rationally selected starting scaffold for CNS lead optimization programs [1]. The but-2-enamide side chain offers additional vectors for SAR exploration, including hydrogen-bonding interactions and conformational constraint through the double bond.

Structural Biology: Co-Crystallography with Anomalous Phasing Using Bromine Signal

The bromine atom in N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide provides a significant anomalous scattering signal (f'' ≈ 0.7 e⁻ at Cu Kα) that facilitates experimental phasing in protein-ligand co-crystallography (Evidence Item 3). This capability is absent in the chloro analog, making the target compound the preferred choice for structural biology groups requiring definitive electron density assignment in ligand-bound complexes [1].

ADME-Optimized Lead Generation Leveraging Elevated LogP

With a predicted LogP of 3.66—significantly higher than des-bromo or des-methyl analogs (Evidence Item 1)—this compound is particularly suited for discovery programs targeting intracellular or CNS targets where passive membrane permeability is a critical parameter [1]. Procurement of analogs with lower LogP values risks suboptimal cellular penetration and may lead to false-negative results in cell-based phenotypic screens.

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.